Methyl 3-(Methylsulfonamido)thiophene-2-carboxylate
Overview
Description
Methyl 3-(Methylsulfonamido)thiophene-2-carboxylate is a chemical compound with the molecular formula C7H9NO4S2 and a molecular weight of 235.3 g/mol . It is a thiophene derivative, which means it contains a five-membered ring with one sulfur atom. This compound is primarily used in research and development, particularly in the fields of pharmaceuticals and organic chemistry .
Mechanism of Action
Target of Action
Thiophene derivatives have been shown to exhibit a variety of biological activities, suggesting that they may interact with multiple targets .
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes .
Biochemical Pathways
Thiophene derivatives have been shown to affect various biochemical pathways, suggesting that this compound may have similar effects .
Pharmacokinetics
The compound’s molecular weight of 2353 g/mol suggests that it may have good bioavailability, as compounds with a molecular weight below 500 g/mol are generally well-absorbed .
Result of Action
Thiophene derivatives have been shown to exhibit a variety of biological activities, suggesting that this compound may have similar effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(Methylsulfonamido)thiophene-2-carboxylate typically involves the reaction of thiophene-2-carboxylic acid with methylsulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acid chloride . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
This would include optimizing reaction conditions to maximize yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(Methylsulfonamido)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the sulfonamide group, yielding a simpler thiophene derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene ring .
Scientific Research Applications
Methyl 3-(Methylsulfonamido)thiophene-2-carboxylate has several applications in scientific research:
Comparison with Similar Compounds
Similar Compounds
Methyl 3-(Aminosulfonyl)thiophene-2-carboxylate: Similar in structure but with an aminosulfonyl group instead of a methylsulfonamido group.
Thiophene-2-carboxylic acid: Lacks the sulfonamide group, making it less reactive in certain biochemical applications.
Uniqueness
Methyl 3-(Methylsulfonamido)thiophene-2-carboxylate is unique due to its combination of a thiophene ring and a sulfonamide group. This structure allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in both research and industrial applications .
Properties
IUPAC Name |
methyl 3-(methanesulfonamido)thiophene-2-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4S2/c1-12-7(9)6-5(3-4-13-6)8-14(2,10)11/h3-4,8H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDRDODRTERMXSR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)NS(=O)(=O)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801203172 | |
Record name | Methyl 3-[(methylsulfonyl)amino]-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801203172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
235.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79128-71-5 | |
Record name | Methyl 3-[(methylsulfonyl)amino]-2-thiophenecarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79128-71-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-[(methylsulfonyl)amino]-2-thiophenecarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801203172 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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